molecular formula C24H18ClN3O5S B4024610 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B4024610
M. Wt: 495.9 g/mol
InChI Key: UHDXTKYAFNSCPZ-UHFFFAOYSA-N
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Description

3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, and a pyrrolidine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole ring, followed by the introduction of the amino group. The chlorophenyl and pyrrolidine carboxylate groups are then added through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate
  • **3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate

Uniqueness

The uniqueness of 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.

Properties

IUPAC Name

[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O5S/c25-16-8-10-18(11-9-16)28-14-15(12-22(28)29)24(30)33-19-5-3-4-17(13-19)26-23-20-6-1-2-7-21(20)34(31,32)27-23/h1-11,13,15H,12,14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDXTKYAFNSCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)OC3=CC=CC(=C3)NC4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
Reactant of Route 2
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
Reactant of Route 3
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

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